2-Chloroethyl octyl sulfide

Description

Fundamental Principles of Sulfur-Containing Organic Compounds

Organosulfur compounds are a broad class of molecules characterized by the presence of at least one carbon-sulfur (C–S) bond. taylorandfrancis.com These compounds are noted for their diverse chemical properties and play crucial roles in numerous biological and synthetic processes. taylorandfrancis.comnih.gov The sulfur atom in these compounds can exist in various oxidation states, leading to a wide range of functional groups, including thiols, sulfides (thioethers), disulfides, sulfoxides, and sulfones. youtube.comnumberanalytics.com

Sulfides, also known as thioethers, have the general structure R-S-R', where R and R' are alkyl or aryl groups. numberanalytics.com They are generally more reactive than their oxygen-containing counterparts, ethers, due to the larger size and lower electronegativity of the sulfur atom. numberanalytics.com This increased reactivity makes them valuable intermediates in organic synthesis. numberanalytics.com The oxidation of sulfides can lead to the formation of sulfoxides and subsequently sulfones, which are also important functional groups in their own right. youtube.comresearchgate.net

The reactivity of organosulfur compounds is influenced by the nature of the groups attached to the sulfur atom. For instance, the ease of desulfurization of aliphatic organosulfur compounds like alkyl thiols and thioethers is greater than that of aromatic thiophenes. taylorandfrancis.com

Classification and Significance of Halogenated Alkyl Sulfides in Organic Synthesis

Halogenated alkyl sulfides, also known as haloalkanes or alkyl halides, are a subclass of organosulfur compounds where one or more hydrogen atoms on the alkyl chain are replaced by a halogen (fluorine, chlorine, bromine, or iodine). libretexts.org The presence of a halogen atom significantly influences the physical and chemical properties of the molecule. libretexts.org

These compounds are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon atom that bears the halogen. libretexts.org This classification is crucial for predicting their reactivity in various chemical transformations. libretexts.org

Halogenated alkyl sulfides are versatile building blocks in organic synthesis. The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in a variety of synthetic methodologies. For example, they are key precursors in the synthesis of other organosulfur compounds and can undergo reactions like nucleophilic substitution. numberanalytics.comnih.gov The substitution of the halogen atom is a fundamental step in many synthetic pathways. beilstein-journals.orgnih.gov

Specific Positioning of 2-Chloroethyl Octyl Sulfide (B99878) within Current Chemical Research Landscape

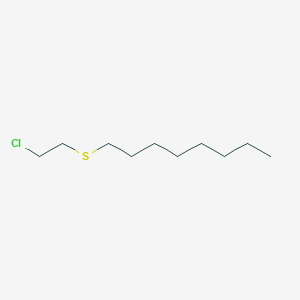

2-Chloroethyl octyl sulfide, with the chemical formula C10H21ClS, is a member of the halogenated alkyl sulfide family. guidechem.com Its structure consists of an octyl group and a 2-chloroethyl group attached to a sulfur atom.

This compound and its analogs, such as 2-chloroethyl ethyl sulfide, have been subjects of research due to their structural similarity to sulfur mustards. wikipedia.orgbrieflands.com Studies on the hydrolysis of these compounds have provided insights into their reaction mechanisms, including the formation of sulfonium (B1226848) salts which can alter the expected reaction kinetics. researchgate.net

Furthermore, the synthesis and reactions of related compounds, such as 2-hydroxyethyl octyl sulfide, have been investigated. For instance, 2-hydroxyethyl-n-octyl sulfide can be synthesized from 1-octanethiol (B94742) and 2-chloroethanol (B45725). researchgate.net This precursor can then be used to study reactions like oxidative chlorination to form 2-chloroethyl octyl sulfone. researchgate.netresearchgate.net Research into these reactions helps in understanding the chemical behavior of the sulfur atom and the influence of adjacent functional groups. researchgate.net

The study of this compound and similar compounds also extends to their potential applications and interactions in various chemical and biological systems. For example, research has been conducted on the detection and degradation of sulfur mustard simulants like 2-chloroethyl ethyl sulfide, which shares a similar reactive thioether functional group. researchgate.netbohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethylsulfanyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAIOQAAUBRTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508686 | |

| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-38-5 | |

| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroethyl Octyl Sulfide and Analogous Compounds

Nucleophilic Substitution Approaches to Thioether Linkages

Nucleophilic substitution reactions represent the most direct and widely used methods for constructing the carbon-sulfur bond in thioethers. wikipedia.org These reactions typically involve a sulfur-based nucleophile attacking an electrophilic carbon center, displacing a leaving group.

The Williamson ether synthesis can be adapted to form thioethers, where a thiolate anion (RS⁻) serves as the nucleophile in place of an alkoxide. brainkart.comlibretexts.org This Sₙ2 reaction is highly efficient, particularly with primary alkyl halides. libretexts.orgmasterorganicchemistry.com The process begins with the deprotonation of a thiol using a strong base, such as sodium hydride (NaH), to generate the more nucleophilic thiolate. masterorganicchemistry.comphiladelphia.edu.jo

For the synthesis of 2-Chloroethyl octyl sulfide (B99878), this would involve reacting sodium octylthiolate (from the deprotonation of 1-octanethiol) with a suitable electrophile like 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane. The thiolate, being an excellent nucleophile, readily attacks one of the electrophilic carbons, displacing a halide ion to form the thioether linkage. siue.eduacsgcipr.org Due to the high nucleophilicity and lower basicity of thiolates compared to alkoxides, competing elimination reactions (E2) are less of a concern. masterorganicchemistry.com

| Reaction Step | Reactants | Product | Mechanism | Key Features |

| 1. Thiolate Formation | 1-Octanethiol (B94742), Sodium Hydride (NaH) | Sodium octylthiolate | Acid-Base | Generates a potent sulfur nucleophile. masterorganicchemistry.com |

| 2. Nucleophilic Attack | Sodium octylthiolate, 1,2-Dichloroethane | 2-Chloroethyl octyl sulfide | Sₙ2 | Forms the C-S bond by displacing a chloride ion. brainkart.comacsgcipr.org |

Direct displacement reactions on halogenated alkanes provide a straightforward route to thioethers. wikipedia.org In this approach, a thiol or its corresponding thiolate salt reacts with an alkyl halide. siue.edu The synthesis of this compound can be directly accomplished via the reaction of 1-octanethiol with 1,2-dichloroethane. guidechem.com

Alternatively, a common precursor, 2-hydroxyethyl n-octyl sulfide, is synthesized by reacting 1-octanethiol with 2-chloroethanol (B45725) in the presence of a base like sodium hydroxide. researchgate.net This reaction proceeds under relatively mild conditions, and the resulting alcohol can be subsequently converted to the target chloro-derivative. researchgate.net A solvent-free phase-transfer catalysis method has also been developed for the synthesis of this precursor, using halogenated n-octane and mercaptoethanol, which is noted for its milder conditions and reduced environmental impact. google.com

Radical-Mediated Synthetic Pathways for Organosulfur Compounds

While nucleophilic substitution is more common for simple thioethers, radical-mediated reactions offer alternative pathways for C–S bond formation, particularly in more complex systems. theprattgroup.org These pathways often involve the generation of a thiyl radical (RS•), which can then participate in various reactions. britannica.com Thiols are known to be efficient scavengers of radicals. britannica.com

One general mechanism involves the radical addition of a thiol across an alkene. Another approach is the combination of organic radical intermediates with sulfoxy radicals, such as SO₃⁻• and SO₄⁻•. nih.gov Research into the atmospheric formation of organosulfur compounds has shown that such radical combinations can be a viable, albeit context-specific, pathway. nih.gov While not the primary industrial method for a simple molecule like this compound, these radical approaches are significant in the broader context of organosulfur chemistry and the synthesis of complex, biologically active molecules. theprattgroup.org

Oxidative Chlorination of Precursor Alcohols and Sulfoxides

The transformation of precursor molecules through oxidative chlorination provides a route to functionalized sulfides, sulfoxides, and sulfones. This method is particularly relevant for converting hydroxylated precursors into their chlorinated and oxidized counterparts.

The conversion of 2-hydroxyethyl octyl sulfide to a chlorinated species can be accompanied by oxidation at the sulfur atom. researchgate.net Research has shown that the oxidative chlorination of 2-hydroxyethyl octyl sulfide with chlorine in an aqueous medium leads to the formation of 2-chloroethyl octyl sulfone. researchgate.netresearchgate.net This indicates that the reaction simultaneously replaces the hydroxyl group with a chlorine atom and oxidizes the sulfide to a sulfone.

This type of transformation is analogous to the Meyer–Clarke method for synthesizing bis(2-chloroethyl)sulfide (mustard gas), where the precursor diol, thiodiglycol, is treated with concentrated hydrochloric acid to replace both hydroxyl groups with chlorine. wikipedia.org Similarly, reagents like thionyl chloride or phosphorus trichloride (B1173362) are also used to chlorinate the corresponding alcohol precursors. wikipedia.orggoogle.com The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process, often employing oxidizing agents like hydrogen peroxide, peroxyacids, or sodium hypochlorite. youtube.comwikipedia.org In some cases, oxidation can be a side reaction during other transformations. google.com

Studies into the mechanism of the oxidative chlorination of 2-hydroxyethyl octyl sulfide to 2-chloroethyl octyl sulfone have revealed specific details about the incorporation of oxygen atoms into the final sulfone group. researchgate.net It has been demonstrated that one of the two oxygen atoms in the sulfone group originates from the hydroxyl group of the starting material, while the second oxygen atom is incorporated from the reaction medium (water). researchgate.netresearchgate.net

This finding suggests a complex mechanism, possibly involving an intramolecular rearrangement of a cyclic intermediate, such as an alkoxyoxosulfonylchloride, where the chlorine atom does not exchange with chloride ions from the reaction medium. researchgate.net It is also noted that during this process, the sulfur-containing radical does not appear to migrate between the C1 and C2 positions of the 2-hydroxyethyl group. researchgate.net

Advanced Strategies in Organosulfur Synthesis

The synthesis of organosulfur compounds, including this compound and its analogs, has been significantly advanced by the development of innovative and efficient chemical strategies. These modern methods often prioritize atom economy, operational simplicity, and the reduction of waste, aligning with the principles of green chemistry. Advanced strategies such as one-pot multicomponent reactions and metal-catalyzed transformations have emerged as powerful tools for constructing complex sulfur-containing molecules from simple precursors.

One-Pot Multicomponent Reactions

In the realm of organosulfur chemistry, MCRs provide a direct and versatile route to a wide array of compounds. rsc.orgnih.gov Recent developments have highlighted the use of magnetically recoverable catalysts, often based on iron nanoparticles, to facilitate these reactions. rsc.orgnih.gov These catalysts are particularly advantageous as they enable reactions under mild conditions, demonstrate high yields and selectivity, and can be easily separated from the reaction mixture using a magnet for reuse across multiple cycles. rsc.orgnih.gov This not only reduces operational costs but also enhances the environmental sustainability of the synthetic process. rsc.orgnih.gov

The application of MCRs extends to the synthesis of various sulfur-containing heterocycles and complex acyclic sulfides. rsc.orgmdpi.com For instance, a three-component reaction might involve an amine, an electrophile, and a sulfur source to rapidly build molecular complexity. frontiersin.org While specific MCRs for the direct synthesis of this compound are not prominently detailed in recent literature, the principles are readily applicable. An analogous MCR could theoretically involve 1-octene, a chlorine source, and a sulfur-donating reagent in a single, catalyzed step. The versatility of MCRs allows for the synthesis of diverse libraries of organosulfur compounds for various applications in pharmaceuticals and material science. frontiersin.orgrsc.orgnih.gov

Table 1: Examples of Multicomponent Reactions in Organosulfur Synthesis

| Product Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Organoselenium Propargylamines | Trimethylsilyl Se-acetylene, p-methoxybenzaldehyde, piperidine | CuCl, DCM, 50 °C | One-pot A3-coupling; excellent yields (up to 95%). | mdpi.com |

| 3-Alkylselenindole Derivatives | Indole, Isocyanide, Diselenide | Cu(OTf)2, O2, DCE, 80 °C | Wide functional group tolerance; applicable to large-scale synthesis. | mdpi.com |

| Diselenocarbamates | Elemental Se, amines, diselanes, CHCl3 | t-BuOK, NMP, 50 °C | Good yields (up to 91%); one-pot multicomponent reaction. | mdpi.com |

| Biologically Active S-benzyl dithiocarbamates | Para-quinone methides, amines, carbon disulfide | Catalyst-free, DCM, 0°C to RT | Excellent yields; short reaction time; safe conditions. | frontiersin.org |

Metal-Catalyzed Sulfinate Formation and Derivatization

A highly versatile strategy for creating carbon-sulfur bonds involves the formation of sulfinate intermediates, which can then be derivatized into a wide range of sulfonyl-containing compounds like sulfones and sulfonamides. researchgate.net Metal-catalyzed reactions have become central to this approach, offering efficient and selective pathways to sulfinate salts. nih.govacs.org

Palladium and nickel catalysts are frequently employed for the synthesis of sulfinates from aryl halides or boronic acids. nih.govacs.org A significant advancement in this area is the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). nih.govacs.org DABSO is a stable, solid reagent that safely and effectively replaces gaseous sulfur dioxide, simplifying the experimental setup. acs.org

In a typical palladium-catalyzed process, an aryl halide can be coupled with DABSO in the presence of a suitable ligand and base to form an ammonium (B1175870) or metal sulfinate salt. nih.gov This reaction is often operationally simple, uses low catalyst loadings, and can be performed without an external reductant, sometimes using an alcohol as both the solvent and reductant. nih.gov Similarly, nickel-catalyzed methods have been developed for the coupling of aryl and heteroaryl boronic acids with DABSO to generate sulfinates. acs.org

These in situ generated sulfinate salts are versatile intermediates. researchgate.netnih.gov They are rarely isolated due to their propensity to disproportionate but are directly treated with various electrophiles to yield the desired final products. nih.gov For example, alkylation of the sulfinate with an alkyl halide (such as a chloroethyl derivative) produces a sulfone. This two-step, one-pot sequence from an aryl halide or boronic acid to a sulfone is a powerful tool in modern organosulfur synthesis. nih.govacs.org This methodology could be adapted for the synthesis of analogs of this compound, for instance, by reacting an octylsulfinate with a suitable chloro-electrophile.

Table 2: Metal-Catalyzed Sulfinate Formation and Derivatization

| Starting Material | Catalyst System | SO2 Source | Derivatizing Agent (Electrophile) | Product | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Pd(OAc)2 / P(tBu)3·HBF4 | DABSO | α-bromo tert-butyl acetate | Aryl Alkyl Sulfone | Gas- and reductant-free process; broad substrate scope. | nih.gov |

| Aryl Boronic Acid | NiCl2(glyme) / bipy | DABSO | N-Fluorobenzenesulfonimide (NFSI) | Aryl Sulfonyl Fluoride | Forms sulfonyl fluorides in good to modest yields. | acs.org |

| Aryl Boronic Acid | NiCl2(glyme) / bipy | DABSO | Hydroxylamine-O-sulfonic acid | Primary Aryl Sulfonamide | Provides access to primary sulfonamides. | acs.org |

| Aryl Halide | Palladium(II) | DABSO | Alkyl Halides | Sulfone | Phosphine-free process; redox-neutral. | nih.govacs.org |

Reaction Mechanisms and Chemical Transformations of 2 Chloroethyl Octyl Sulfide

Intramolecular Cyclization and Episulfonium Ion Formation

A defining characteristic of 2-chloroethyl octyl sulfide (B99878) is the intramolecular participation of the neighboring sulfur atom in the displacement of the chloride leaving group. This process, known as anchimeric assistance, leads to the formation of a highly reactive, three-membered cyclic intermediate called an episulfonium ion (specifically, the S-octylthiiranium ion). mdpi.comresearchgate.net This cyclization is a critical first step that dictates the subsequent chemical pathways of the molecule. unive.it The formation of this strained, positively charged ring renders the adjacent carbon atoms highly susceptible to nucleophilic attack. mdpi.com This inherent reactivity is responsible for the alkylating properties of this class of compounds. wikipedia.orgsdstate.edu

Kinetics and Thermodynamics of Episulfonium Cation Generation

The formation of the episulfonium ion is the rate-determining step in the solvolysis reactions of 2-chloroethyl alkyl sulfides and follows first-order kinetics. researchgate.netosti.govnih.gov The rate of this unimolecular cyclization is influenced by factors such as the solvent polarity and temperature. While specific kinetic data for the octyl derivative is not extensively documented, studies on analogous compounds provide significant insight. For instance, the hydrolysis of 2-chloroethyl ethyl sulfide (CEES) in aqueous environments proceeds rapidly once the compound is dissolved.

Extrapolated from rates measured in acetone-water and ethanol-water mixtures, the first-order rate constant for CEES hydrolysis in pure water is remarkably high, underscoring the efficiency of the intramolecular cyclization. nih.gov The activation energy for the initial hydrolysis step of the related sulfur mustard has been determined, providing a measure of the energy barrier to forming the cyclic intermediate. nih.gov This biochemical pathway can be effectively blocked by the S-methylation of the thioether, a process catalyzed by thioether methyltransferase, which prevents the formation of the reactive episulfonium ion and serves as a detoxification mechanism. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2-Chloroethyl ethyl sulfide (CEES) | Hydrolysis Rate Constant (k) in Pure Water | 0.0158 s⁻¹ | nih.gov |

| 2-Chloroethyl ethyl sulfide (CEES) | Hydrolysis Half-life (t₁/₂) in Pure Water | ~44 seconds | nih.gov |

| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | Activation Energy (Ea) for Hydrolysis Step 1 | 21.24 kcal/mol | nih.gov |

Role of Sulfonium (B1226848) Salts as Key Intermediates

The episulfonium cation is the primary sulfonium salt that acts as a key intermediate in the reactions of 2-chloroethyl octyl sulfide. unive.itresearchgate.net Its high reactivity stems from the ring strain and the positive charge on the sulfur atom. This intermediate readily reacts with a wide range of nucleophiles, leading to ring-opening and the formation of substituted products. researchgate.net At higher concentrations, the episulfonium ion can also be attacked by another molecule of the parent sulfide, leading to the formation of dimeric or oligomeric sulfonium salts, which can complicate the reaction kinetics and product distribution. researchgate.netscispace.comnih.gov The study of these sulfonium salt intermediates is crucial for understanding the compound's mechanism of action in both chemical and biological systems. researchgate.netnih.gov

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The chloroethyl group of this compound is the primary site for nucleophilic substitution. These reactions can proceed through different competitive pathways, and the outcome is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the solvent.

Competitive Pathways of Nucleophilic Attack

There are two main competitive pathways for nucleophilic reactions: substitution and elimination.

Substitution (S_N): This pathway typically proceeds via the formation of the episulfonium ion intermediate as described above (an S_N1-like mechanism with neighboring group participation). uomustansiriyah.edu.iq An external nucleophile then attacks one of the carbon atoms of the three-membered ring, leading to the substitution product. In aqueous media, the nucleophile is water, resulting in the formation of 2-hydroxyethyl octyl sulfide and hydrochloric acid. nih.govdtic.mil

Elimination (E2): In the presence of strong, non-nucleophilic bases, a competing E2 elimination reaction can occur. nih.gov In this pathway, the base abstracts a proton from the carbon atom adjacent to the sulfur (α-carbon), while the chloride ion is eliminated from the β-carbon, resulting in the formation of octyl vinyl sulfide. nih.govdtic.mil Studies on CEES show that strong bases like sodium ethoxide favor this elimination pathway. wikipedia.orgnih.gov

The balance between substitution and elimination is therefore a critical aspect of the compound's reactivity, largely governed by the basicity and nucleophilicity of the attacking species. cdnsciencepub.com

| Reagent/Condition | Dominant Pathway | Typical Product | Reference |

|---|---|---|---|

| Water (Hydrolysis) | Substitution (via episulfonium ion) | 2-Hydroxyethyl alkyl sulfide | nih.gov |

| Alcohols (Solvolysis) | Substitution (via episulfonium ion) | 2-Alkoxyethyl alkyl sulfide | researchgate.net |

| Sodium Ethoxide in Ethanol | Elimination (E2) | Alkyl vinyl sulfide | wikipedia.orgnih.gov |

| Diethylenetriamine (DETA) | Elimination (E2) | Alkyl vinyl sulfide | nih.govdtic.mil |

Influence of Solvent and External Nucleophiles on Reaction Selectivity

The choice of solvent plays a pivotal role in directing the reaction pathway by influencing both the stability of intermediates and the reactivity of nucleophiles. cdnsciencepub.com

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the forming chloride anion and the episulfonium cation, thereby favoring the S_N1-like substitution pathway. osti.govcdnsciencepub.com Hydrolysis and alcoholysis reactions are characteristic in these media. researchgate.net

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are less effective at solvating anions, which can enhance the basicity and nucleophilicity of anionic reagents. cdnsciencepub.com This can favor the E2 elimination pathway, especially with strong bases. cdnsciencepub.com However, polar aprotic solvents like DMSO can also facilitate certain substitution reactions that are sluggish in other media. researchgate.net

External Nucleophiles: The concentration and identity of external nucleophiles can significantly alter the reaction. The presence of excess chloride ions, for example, can change the hydrolysis mechanism of CEES. researchgate.net Stronger, more basic nucleophiles tend to favor the elimination pathway over substitution. cdnsciencepub.com

| Solvent Type | Examples | Effect on Nucleophile/Intermediates | Favored Pathway | Reference |

|---|---|---|---|---|

| Polar Protic | Water, Ethanol | Stabilizes ionic intermediates and solvates nucleophiles. | Substitution (S_N1-like) | osti.govcdnsciencepub.com |

| Polar Aprotic | DMSO, Acetone | Enhances basicity of anionic reagents by poor anion solvation. | Elimination (E2) with strong bases | researchgate.netcdnsciencepub.com |

Oxidation Pathways of the Sulfide Moiety

The sulfur atom in this compound is susceptible to oxidation, a reaction that proceeds in a stepwise manner. The sulfur exists in the -2 oxidation state and can be oxidized first to a sulfoxide (B87167) (+0 oxidation state) and subsequently to a sulfone (+2 oxidation state). youtube.com The reactivity and properties of the resulting sulfoxide and sulfone are markedly different from the parent sulfide.

The oxidation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgnih.gov

Selective Oxidation to Sulfoxide: Mild oxidizing agents or carefully controlled conditions are used to achieve selective formation of 2-chloroethyl octyl sulfoxide. Reagents like hydrogen peroxide (H₂O₂) in the presence of specific catalysts (e.g., tantalum carbide, certain quinoids) or at controlled temperatures can favor sulfoxide formation. rsc.orgorganic-chemistry.orgmdpi.com

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will oxidize the sulfide, or the intermediate sulfoxide, to the corresponding 2-chloroethyl octyl sulfone. youtube.com Common reagents for this transformation include potassium permanganate, various peroxy acids, and H₂O₂ with catalysts like niobium carbide. organic-chemistry.org Electrochemical methods can also be tuned to produce either the sulfoxide or the sulfone selectively. nih.gov

| Oxidizing Agent/System | Primary Product | Reference |

|---|---|---|

| H₂O₂ / Tantalum Carbide catalyst | Sulfoxide | organic-chemistry.org |

| H₂O₂ / Niobium Carbide catalyst | Sulfone | organic-chemistry.orgorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone / H₂O₂ | Sulfoxide or Sulfone (condition dependent) | organic-chemistry.org |

| Electrochemical Oxidation (low current) | Sulfoxide | nih.gov |

| Electrochemical Oxidation (high current) | Sulfone | nih.gov |

Formation of Sulfoxides and Sulfones

The oxidation of this compound can lead to the formation of the corresponding sulfoxide and sulfone, which are significant for their altered chemical properties and potential applications.

The selective oxidation of sulfides to sulfoxides requires carefully controlled conditions to prevent over-oxidation to the sulfone. While direct studies on this compound are not extensively documented, research on analogous compounds such as 2-chloroethyl ethyl sulfide (CEES) provides valuable insights. For instance, the oxidation of CEES using 30% hydrogen peroxide in 1-butyl-3-methylimidazolium based ionic liquids has been shown to yield the corresponding sulfoxide with high selectivity (over 97%) researchgate.net. This method's efficacy at low temperatures suggests its potential applicability for the controlled oxidation of this compound. Another approach involves photochemical oxidation using OxP-polyimide porous polymers as singlet oxygen generators, which has been noted for its high selectivity in converting sulfides to sulfoxides while suppressing overoxidation to the sulfone uq.edu.aukent.ac.uk.

The complete oxidation to 2-chloroethyl octyl sulfone can be achieved through more forceful means. A relevant study details the oxidative chlorination of 2-hydroxyethyl octyl sulfide with chlorine in water, which directly yields 2-chloroethyl octyl sulfone researchgate.net. This reaction is significant as it simultaneously introduces the chlorine atom and oxidizes the sulfur to its highest oxidation state. Various other oxidizing systems, such as hydrogen peroxide catalyzed by metal complexes like molybdenum oxide, have proven effective for the complete oxidation of sulfides to sulfones and could likely be applied to this compound organic-chemistry.org.

Interactive Data Table: Oxidation of 2-Chloroethyl Alkyl Sulfide Analogues

| Sulfide Analogue | Oxidizing System | Product | Selectivity/Yield | Reference |

| 2-Chloroethyl ethyl sulfide | 30% H₂O₂ in [BMIm]HCO₃ | 2-Chloroethyl ethyl sulfoxide | >97% sulfoxide | researchgate.net |

| 2-Hydroxyethyl octyl sulfide | Cl₂ in H₂O | 2-Chloroethyl octyl sulfone | Not specified | researchgate.net |

| Thioanisole | OxP-polyimide polymers/light | Methyl phenyl sulfoxide | High selectivity for sulfoxide | uq.edu.aukent.ac.uk |

| Methyl phenyl sulfide | H₂O₂ / MoO₃ catalyst | Methyl phenyl sulfone | High yield | organic-chemistry.org |

Mechanistic Investigations of Sulfur Oxidation Processes

The mechanism of sulfur oxidation in compounds like this compound generally proceeds through a step-wise process. The initial oxidation of the sulfide to a sulfoxide involves the attack of an electrophilic oxygen species on the electron-rich sulfur atom. In the case of hydrogen peroxide as the oxidant, the reaction can be catalyzed by various metals or proceed via activation in specific solvent systems like ionic liquids, which can facilitate the generation of reactive oxygen species such as hydroxyl radicals or singlet oxygen researchgate.net.

Further oxidation of the sulfoxide to the sulfone is typically slower than the initial oxidation of the sulfide. This is attributed to the reduced nucleophilicity of the sulfur atom in the sulfoxide due to the electron-withdrawing nature of the sulfinyl group. The mechanism of the second oxidation step is similar to the first, involving the attack of an oxidizing agent on the sulfur atom.

A study on the oxidative chlorination of 2-hydroxyethyl octyl sulfide to 2-chloroethyl octyl sulfone revealed that one of the oxygen atoms in the resulting sulfone group originates from the reaction medium (water), while the other comes from the hydroxyl group of the starting material researchgate.net. This suggests a complex mechanism likely involving an intermediate where the sulfur is activated by chlorine, followed by intramolecular and intermolecular oxygen transfer.

Rearrangement Reactions and Fragmentations

Beyond simple oxidation, this compound and its derivatives can undergo several rearrangement and fragmentation reactions, which are of both fundamental and synthetic interest.

Migration of Chlorine Atoms between Sulfur and Carbon

The migration of a chlorine atom from the sulfur to an adjacent carbon atom is a known phenomenon in related organosulfur chemistry. While direct evidence for this rearrangement in this compound is scarce, a relevant study on the reaction of n-butanethiol with vinylsulfonyl chloride provides a clear analogy. In this reaction, the formation of β-chloroethyl butyl sulfide is proposed to occur through the addition of the thiyl radical to the double bond, followed by a rearrangement of the resulting radical, involving the migration of a chlorine atom from the sulfur to the adjacent carbon researchgate.net. This type of radical rearrangement suggests a potential pathway for isomerization in reactions involving this compound under radical conditions. However, it is noteworthy that during the oxidative chlorination of 2-hydroxyethyl octyl sulfide, no migration of the sulfur-containing radical between the C1 and C2 atoms of the 2-hydroxyethyl group was observed researchgate.netresearchgate.net.

Pummerer-Type Rearrangements and their Analogues

The Pummerer rearrangement is a classic transformation of sulfoxides bearing an α-hydrogen into α-acyloxy thioethers upon treatment with an activating agent, typically an acid anhydride (B1165640) wikipedia.orgtcichemicals.com. For 2-Chloroethyl octyl sulfoxide, a Pummerer-type reaction would be initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic species can then be trapped by a nucleophile.

Reductive Chlorination Pathways

Reductive chlorination involves the replacement of a functional group with a chlorine atom under reducing conditions. In the context of this compound chemistry, such pathways could arise from the reactions of its sulfonium salt derivatives. Research has shown that sulfonium salts can undergo reductive chlorination where the chlorine atom is sourced from the salt itself, particularly when the aromatic ring of a substituent has electron-donating groups researchgate.net. While this specific example involves an aromatic sulfide, it highlights a potential, albeit less common, reaction pathway for aliphatic sulfonium salts derived from this compound.

More broadly, reductive dechlorination processes are well-known for various chlorinated organic compounds, often proceeding via radical or electron transfer mechanisms nih.govwikipedia.org. The presence of the sulfide group in this compound could influence the feasibility and mechanism of such a reaction compared to simple chlorinated alkanes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy serves as a cornerstone for determining the precise connectivity of atoms within a molecule. For 2-Chloroethyl octyl sulfide (B99878), both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for mapping the hydrogen and carbon frameworks.

Proton (¹H) NMR Applications in Structural Assignment

The protons of the methylene (B1212753) group attached to the chlorine atom (Cl-CH₂) would appear at the most downfield position due to the strong deshielding effect of the chlorine. The adjacent methylene group protons (-CH₂-S-) would also be downfield, influenced by both the sulfur and the chloroethyl group. The protons of the octyl chain would show characteristic signals, with the methylene group attached to the sulfur (-S-CH₂-) being more deshielded than the other methylene groups along the chain. The terminal methyl group (-CH₃) of the octyl chain would appear at the most upfield position.

Predicted ¹H NMR Data for 2-Chloroethyl octyl sulfide

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cl-CH ₂- | 3.6 - 3.8 | Triplet |

| -CH ₂-S- | 2.8 - 3.0 | Triplet |

| -S-CH ₂-(CH₂)₆-CH₃ | 2.5 - 2.7 | Triplet |

| -(CH₂)₅-CH ₂-CH₃ | 1.2 - 1.6 | Multiplet |

| -CH ₃ | 0.8 - 1.0 | Triplet |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon and its bonding environment.

The carbon atom bonded to chlorine (Cl-CH₂) will be the most downfield among the aliphatic carbons. The carbon atoms bonded to the sulfur atom (-CH₂-S-CH₂-) will also be significantly deshielded. The carbons of the octyl chain will appear in the typical aliphatic region, with slight variations in their chemical shifts depending on their position relative to the sulfur atom.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C l-CH₂- | 45 - 50 |

| -CH₂-S - | 35 - 40 |

| -S-C H₂-(CH₂)₆-CH₃ | 30 - 35 |

| -(C H₂)₆-CH₃ | 22 - 32 |

| -C H₃ | 13 - 15 |

Note: These are predicted values. The signals for the six internal methylene carbons of the octyl chain would likely be closely spaced.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C-Cl stretching, and C-S stretching. The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹, and the C-S stretching vibration typically gives a weak absorption in the 600-700 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon backbone and the C-S bond. The C-S stretching vibration, which is often weak in the IR spectrum, may show a more intense signal in the Raman spectrum.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| CH₂ Bend | ~1465 (Medium) | ~1465 (Medium) |

| C-Cl Stretch | 650 - 750 (Medium to Strong) | 650 - 750 (Medium) |

| C-S Stretch | 600 - 700 (Weak) | 600 - 700 (Medium to Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, with a molecular formula of C₁₀H₂₁ClS, the molecular weight is approximately 208.79 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 208, with an isotopic peak at m/z 210 ([M+2]⁺) with about one-third the intensity of the molecular ion peak, which is characteristic of the presence of one chlorine atom.

The fragmentation of this compound would likely proceed through cleavage of the C-S, C-Cl, and C-C bonds. Common fragmentation pathways would involve the loss of a chlorine atom, an ethyl chloride radical, or cleavage of the octyl chain.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 208/210 | [CH₃(CH₂)₇SCH₂CH₂Cl]⁺ (Molecular Ion) |

| 173 | [M - Cl]⁺ |

| 113 | [CH₃(CH₂)₇]⁺ (Octyl cation) |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 49 | [CH₂S]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details.

For a relatively simple and flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging as it is likely a liquid or a low-melting solid at room temperature. To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. If a crystal structure were to be determined, it would provide invaluable information on the conformation of the ethyl and octyl chains and the intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the distribution of electrons within a molecule and how this dictates its chemical behavior. These methods are crucial for understanding the reactivity of 2-chloroethyl octyl sulfide (B99878).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-chloroethyl octyl sulfide. opcw.org DFT methods are used to determine the quantum mechanical ground state of a many-electron system based on the electron density. opcw.org This allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO).

For analogous compounds like sulfur mustard, DFT calculations have been instrumental in understanding their chemistry. The polar carbon-chlorine bonds and the ability of the sulfur atom to stabilize a reactive episulfonium ion are key features that can be effectively modeled with DFT. opcw.org Studies on the interaction of sulfur mustard simulants with various materials, such as zeolitic imidazolate frameworks (ZIFs), have employed DFT to investigate the adsorption mechanisms, finding that the interaction energies and geometries are well-described by functionals like the revised PBE. researchgate.net Furthermore, DFT has been used to analyze the pore sizes of metal-organic frameworks (MOFs) to determine their suitability for the diffusion and degradation of mustard gas simulants. beilstein-journals.orgd-nb.info

A representative application of DFT would be to calculate the properties of this compound, as illustrated in the hypothetical data table below.

| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| Ground State Energy | -X Hartrees | B3LYP/6-31G |

| Dipole Moment | Y Debye | B3LYP/6-31G |

| HOMO Energy | -Z eV | B3LYP/6-31G |

| LUMO Energy | +W eV | B3LYP/6-31G |

| C-S Bond Length | 1.82 Å | B3LYP/6-31G |

| C-Cl Bond Length | 1.79 Å | B3LYP/6-31G |

This table is illustrative and based on typical values for similar compounds.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters, offering high accuracy, albeit at a greater computational expense than DFT. mdpi.comresearchgate.net These methods are particularly valuable for conformational analysis, which is crucial for understanding the flexibility and reactivity of a molecule like this compound with its flexible octyl chain.

Conformational analysis of thioethers has been performed using both ab initio and DFT methods. mdpi.comnih.gov For instance, studies on macrocyclic thioether musks have utilized MMFF, DFT (B3LYP and M06 functionals), HF, and MP2 methods to explore their conformational landscapes, although it was noted that there can be discrepancies between the different methods. mdpi.comnih.gov For simpler thioethers like ethyl methyl sulfide, ab initio calculations have been used to study the relative stabilities of trans and gauche conformers and the barriers to internal rotation. researchgate.net

In a study of 2-chloroethyl ethyl sulfide, a close analog of this compound, the torsion angles predicted by ab initio quantum calculations were found to be similar to the experimentally determined crystal structure. ed.ac.ukresearchgate.net Specifically, the Cl-C-C-S and C-C-S-C torsion angles were reported, providing valuable benchmarks for computational methods. ed.ac.ukresearchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for conformational searches of large molecules, and can be used to generate initial structures for higher-level ab initio or DFT calculations.

A comparative (hypothetical) conformational analysis of a fragment of this compound is presented below.

| Conformer | Relative Energy (kcal/mol) - MP2/6-311+G** | Relative Energy (kcal/mol) - B3LYP/6-31G* |

| Anti-Anti | 0.00 | 0.00 |

| Anti-Gauche | 0.52 | 0.45 |

| Gauche-Gauche | 1.25 | 1.10 |

This table is illustrative and based on typical energy differences for similar thioethers.

Mechanistic Insights through Computational Modeling

Computational modeling is indispensable for elucidating the complex reaction mechanisms that molecules like this compound can undergo. By mapping out the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and determine the energetic feasibility of different reaction pathways.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the geometry and energy of transition states is fundamental to understanding reaction kinetics. Computational methods allow for the location of these saddle points on the potential energy surface and their verification through frequency analysis (a single imaginary frequency).

For reactions involving sulfur mustards, a key mechanistic step is the intramolecular cyclization to form a highly reactive episulfonium ion. opcw.orgresearchgate.net Computational studies on the hydrolysis of sulfur mustard and its analogs have focused on modeling this step. fau.de The formation of the episulfonium cation is a critical intermediate, and its subsequent reaction with nucleophiles is a primary route of degradation. researchgate.net DFT calculations have been employed to study the stereoselectivity of reactions, where the transition states for the formation of different stereoisomers are located and their energies compared to predict the major product. rsc.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and is directly related to the reaction rate. Computationally, the activation energy can be calculated as the energy difference between the transition state and the reactants.

For sulfur mustard analogs, activation energies for various reactions have been calculated. For example, G3(MP2) theory, a high-level ab initio method, has been used to calculate the proton affinity of 2-chloroethyl ethyl sulfide. nih.govacs.org The hydrolysis of sulfur mustard has been studied using Car-Parrinello molecular dynamics and umbrella sampling simulations to determine the free energy barrier for the formation of the sulfonium (B1226848) cation. fau.de In another study, the activation energy for the rearrangement of a β-alkylthioethyl radical via a 1,4-hydrogen-atom shift was computed to be very high (89.9 kJ mol⁻¹), indicating that this process is unlikely under normal conditions. rsc.org The activation energies for the reaction of half-mustard carbonates with phenol (B47542) have also been determined using the Arrhenius equation on kinetic data. unive.it

A hypothetical table of calculated activation energies for reactions of this compound is shown below.

| Reaction | Calculated Activation Energy (kcal/mol) | Computational Method (Example) |

| Intramolecular Cyclization (Episulfonium formation) | 15.2 | DFT (B3LYP/6-311+G(d,p)) |

| Hydrolysis of Episulfonium Ion | 5.8 | DFT (B3LYP/6-311+G(d,p)) with solvent model |

| Reaction with a Generic Nucleophile | 10.5 | DFT (B3LYP/6-311+G(d,p)) |

This table is illustrative and based on values for analogous reactions.

Computational chemistry allows for the exploration of multiple potential reaction pathways, providing a comprehensive picture of the chemical transformations a molecule can undergo. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

The degradation of sulfur mustard can proceed through several pathways, including hydrolysis, dehydrohalogenation, and oxidation. beilstein-journals.orgd-nb.info Computational studies have been crucial in elucidating these pathways. For instance, the hydrolysis mechanism of 2-chloroethyl ethyl sulfide has been shown to involve the formation of sulfonium salts, which can influence the reaction kinetics. acs.org The thermal decomposition of bis(2-chloroethyl) sulfide has been modeled, revealing a chain reaction mechanism where the chlorine atom is a key chain carrier. researchgate.net

Furthermore, the interaction of sulfur mustard with biological molecules like guanine (B1146940) has been modeled using ab initio methods. tandfonline.comnih.gov These studies have shown that the alkylation of guanine by the episulfonium form of sulfur mustard can be a direct process without a transition state in the gas phase. tandfonline.comnih.gov The microhydration of sulfur mustard has also been investigated theoretically, showing how the presence of water molecules can influence its structure and stability. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations can reveal the preferred three-dimensional structures (conformational landscapes) of a molecule and how it interacts with its environment.

For this compound, the conformational flexibility is dominated by the octyl chain. MD simulations of similar long-chain alkyl molecules, such as alkyl sulfonates and alkanethiols, have shown that the alkyl chains can adopt a range of conformations from ordered, all-trans states to more disordered, gauche-conformer-rich states. nih.govornl.govacs.org The balance between these states is influenced by factors like temperature and the surrounding medium. nih.gov

The interactions of the 2-chloroethyl sulfide headgroup are also critical. The sulfur atom, with its lone pairs of electrons, and the polar carbon-chlorine bond are key sites for intermolecular interactions. MD simulations can be used to study how these functional groups interact with other molecules, such as water, or with biological macromolecules. For instance, simulations could elucidate the formation of hydrogen bonds between the chlorine atom and hydrogen-bond donors, or the coordination of the sulfur atom with metal ions.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Dihedral Angle (C-S-C-C) | Predominant Conformation | Population (%) | Potential Energy (kcal/mol) |

| ~60° (gauche) | Folded | 65 | -2.5 |

| ~180° (anti) | Extended | 35 | -1.8 |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

QSAR Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. mdpi.com These models are built by finding a correlation between calculated molecular descriptors and an experimentally determined activity. For this compound, a QSAR model could be developed to predict its reactivity, for example, its rate of hydrolysis or its toxicity.

The development of a QSAR model for a series of 2-chloroethyl alkyl sulfides, including the octyl derivative, would involve several key steps:

Data Set Selection: A set of analogous compounds with varying alkyl chain lengths and known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. farmaciajournal.comajol.info

For this compound, the length of the octyl chain would be a critical determinant of its physicochemical properties and, consequently, its reactivity. Key molecular descriptors that would likely be important in a QSAR model for this compound and its analogues include:

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a molecule. ajol.info The long octyl chain of this compound would give it a significantly higher logP compared to its shorter-chain analogues.

Topological Descriptors: These descriptors are derived from the two-dimensional representation of the molecule and can encode information about its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and can describe the electronic properties of the molecule, such as the partial charges on atoms, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These descriptors are crucial for modeling chemical reactivity. mdpi.com

A hypothetical QSAR model for the reactivity of 2-chloroethyl alkyl sulfides might take the following form:

Reactivity = c₀ + c₁ * logP + c₂ * (Molecular Weight) + c₃ * (LUMO Energy)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical fitting process. Such a model would likely show that increasing the alkyl chain length (and thus logP and molecular weight) has a significant impact on the predicted reactivity.

Table 2: Illustrative Molecular Descriptors for a QSAR Study of 2-Chloroethyl Alkyl Sulfides

| Compound | Alkyl Group | logP (Calculated) | Molecular Weight ( g/mol ) | LUMO Energy (eV) |

| 2-Chloroethyl methyl sulfide | Methyl | 1.5 | 94.59 | -1.2 |

| 2-Chloroethyl ethyl sulfide | Ethyl | 2.0 | 108.62 | -1.3 |

| 2-Chloroethyl butyl sulfide | Butyl | 3.0 | 136.67 | -1.4 |

| This compound | Octyl | 5.0 | 192.78 | -1.5 |

This table is illustrative. The values are hypothetical and intended to demonstrate the trend of how these descriptors change with increasing alkyl chain length.

Environmental Transformation and Biotransformation Mechanisms

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that transform the chemical structure of 2-Chloroethyl octyl sulfide (B99878). The primary mechanisms are photochemical transformation initiated by sunlight and hydrolysis in aqueous environments.

Direct research on the photochemical transformation of 2-Chloroethyl octyl sulfide is not extensively documented. However, based on the behavior of similar organosulfur compounds and pesticides, likely pathways can be inferred. nih.govnih.gov Direct photolysis can occur if the molecule absorbs sunlight (wavelengths >290 nm), potentially leading to the cleavage of the carbon-chlorine or carbon-sulfur bonds. nih.govacs.org

More significant transformation is expected via indirect photolysis, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) present in sunlit surface waters. researchgate.netbohrium.com The sulfide moiety is particularly susceptible to oxidation. Photosensitized oxidation can convert the sulfide to the corresponding sulfoxide (B87167) (2-chloroethyl octyl sulfoxide) and subsequently to the sulfone (2-chloroethyl octyl sulfone). researchgate.net Studies on other sulfides have demonstrated that this oxidation is a common environmental transformation pathway. researchgate.net The presence of dissolved organic matter in water can enhance the rate of indirect photolysis. nih.gov

The hydrolysis proceeds via a well-established S_N1 mechanism involving neighboring group participation by the sulfur atom. masterorganicchemistry.comnih.gov The sulfur atom's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly reactive cyclic episulfonium ion intermediate. nih.gov This intramolecular cyclization is the rate-determining step. nih.govnih.gov The strained three-membered ring of the sulfonium (B1226848) ion is then rapidly attacked by a nucleophile, such as water, to yield the hydrolysis product, 2-hydroxyethyl octyl sulfide, and hydrochloric acid. nih.gov

This neighboring group participation makes the hydrolysis of 2-chloroethyl sulfides significantly faster than that of their analogous alkyl chlorides (e.g., 1-chlorooctane). The rate of hydrolysis is influenced by temperature and the concentration of chloride ions, which can reverse the formation of the sulfonium intermediate. nih.govnih.gov Studies on various analogs have determined their hydrolysis half-lives under controlled conditions, illustrating the reactivity of the 2-chloroethyl sulfide functional group. nih.govnih.gov

Interactive Table: Hydrolysis Half-Lives of 2-Chloroethyl Sulfide Analogs Note: Data for this compound is not available and is inferred to be in a similar range based on the mechanism.

| Compound | Conditions | Half-life (t₁/₂) | Reference |

| Sulfur Mustard (HD) | D₂O at 22°C | 7.0 ± 0.5 min | nih.gov |

| Sulfur Mustard (HD) | D₂O with 0.17 M NaCl at 22°C | 24 ± 1 min | nih.gov |

| 2-Chloroethyl Ethyl Sulfide (CEES) | Aqueous mixtures (acetone/ethanol) at 25°C | Varies with solvent composition | osti.gov |

| 2-Chloroethyl Sulfide Derivatives | Stimulated physiological conditions | Rates measured, but specific t₁/₂ not listed | nih.gov |

Biotransformation and Biodegradation by Microbial Systems

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, energy, and essential nutrients like sulfur. Alkyl sulfides, including this compound, are susceptible to microbial attack through several mechanisms.

Bacteria capable of cleaving the carbon-sulfur (C-S) bond in alkyl sulfides have been isolated from various environments. nih.govnih.gov A key strategy for accessing the sulfur in these compounds is through a desulfurization pathway analogous to the well-characterized "4S" pathway for dibenzothiophene. nih.gov

In this type of pathway, the sulfide is first oxidized. A unique bacterial strain, Rhodococcus sp. strain JVH1, was shown to oxidize a model alkyl sulfide to its corresponding sulfoxide and then to a sulfone. nih.gov Following these oxidation steps, the C-S bond is cleaved, releasing the sulfur for cellular use and leaving the carbon backbone, in this case, likely resulting in the formation of an alcohol (e.g., octanol). nih.gov Several bacterial strains, including various Rhodococcus and Thiobacillus species, have demonstrated the ability to degrade a range of alkyl sulfides, indicating that this is a viable environmental degradation pathway. nih.govnih.govasm.org

Another identified degradation strategy involves the terminal oxidation of the alkyl chains, followed by β-oxidation, which degrades the compound for use as a carbon source. nih.gov For this compound, this could lead to the formation of octylthio- and octylsulfonyl-alkanoic acids. nih.gov

Interactive Table: Examples of Bacteria Degrading Alkyl Sulfides

| Bacterial Strain | Substrate(s) | Degradation Mechanism | Reference |

| Rhodococcus sp. strain JVH1 | Bis-(3-pentafluorophenylpropyl)-sulfide (PFPS), other alkyl sulfides | Oxidation to sulfoxide/sulfone, then C-S bond cleavage | nih.gov |

| Various (31 strains isolated) | Di-n-octyl sulfide, Dibenzyl sulfide | Alkyl chain degradation (β-oxidation) or Sulfur-specific oxidation and C-S cleavage | nih.gov |

| Thiobacillus sp. strain ASN-1 | Dimethyl sulfide, Diethyl sulfide, Dipropyl sulfide, Dibutyl sulfide | Utilized as carbon and energy source under aerobic or anaerobic (denitrifying) conditions | nih.govasm.org |

The initial step in many microbial degradation pathways for sulfides is oxidation, a reaction catalyzed by specific enzymes. rsc.orgmdpi.com Flavin-containing monooxygenases (FMOs) and cyclohexanone (B45756) monooxygenases (CHMOs) are well-known bacterial enzymes that catalyze the oxidation of a wide variety of sulfides to sulfoxides. rsc.orgmdpi.comrsc.org This oxidation can be highly enantioselective, producing chiral sulfoxides with high purity. rsc.orgnih.gov

For example, cyclohexanone monooxygenases from Acinetobacter calcoaceticus and other bacteria have been shown to effectively oxidize dialkyl sulfides, alkyl aryl sulfides, and disulfides. rsc.orgrsc.org Similarly, FMOs from Methylophaga sp. and Rhodococcus sp. are potent biocatalysts for these transformations. mdpi.comnih.gov The resulting sulfoxides can sometimes be further oxidized by the same or different enzymes to the corresponding achiral sulfones. nih.govnih.gov This enzymatic oxidation is a crucial detoxification step and prepares the molecule for subsequent C-S bond cleavage. nih.gov

Based on the established mechanisms of abiotic and biotic degradation of analogous compounds, a predictive pathway for this compound can be constructed.

Initial Oxidation: The primary biotic and abiotic transformation product is expected to be 2-chloroethyl octyl sulfoxide , with potential further oxidation to 2-chloroethyl octyl sulfone . researchgate.netnih.gov

Hydrolysis: Concurrently, the chloroethyl group can undergo hydrolysis, either on the parent sulfide or its oxidized derivatives, to form 2-hydroxyethyl octyl sulfide , 2-hydroxyethyl octyl sulfoxide , or 2-hydroxyethyl octyl sulfone . nih.gov

C-S Bond Cleavage: Following oxidation to the sulfone, microbes can cleave the C-S bond. This would likely result in the formation of octanol and a chlorinated sulfur-containing metabolite. nih.gov

Alkyl Chain Degradation: Alternatively, bacteria may degrade the octyl chain via ω-oxidation and subsequent β-oxidation, leading to a series of octylthio-alkanoic acids and octylsulfonyl-alkanoic acids . nih.gov

The ultimate fate of this compound in the environment is a complex interplay of these pathways, with the relative importance of each depending on specific environmental conditions such as sunlight intensity, water availability, pH, and the composition and activity of the local microbial community.

Applications in Chemical Synthesis and Materials Science

2-Chloroethyl Octyl Sulfide (B99878) as a Versatile Synthetic Intermediate

As a synthetic intermediate, 2-chloroethyl octyl sulfide offers a direct route to incorporating a pre-functionalized octyl thioether building block. This is particularly advantageous in multi-step syntheses where the sequential introduction of a thiol and an alkylating agent might be less efficient or lead to undesirable side reactions.

Introduction of Chloroethyl and Octyl Thioether Functionalities into Complex Molecules

The primary utility of this compound in synthetic chemistry lies in its capacity as an alkylating agent. The chloroethyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of the entire octylthioethyl group to a variety of nucleophiles. This reaction is a straightforward method for introducing both a flexible thioether linkage and a hydrophobic octyl chain into more complex molecular structures.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Reaction Product | Potential Application Area |

|---|---|---|

| Amine (R-NH₂) | R-NH-CH₂CH₂-S-C₈H₁₇ | Synthesis of surfactants, ligands, and biologically active molecules. |

| Thiolate (R-S⁻) | R-S-CH₂CH₂-S-C₈H₁₇ | Preparation of dithioethers for materials science and coordination chemistry. |

| Alkoxide (R-O⁻) | R-O-CH₂CH₂-S-C₈H₁₇ | Synthesis of functionalized ethers with potential applications as surfactants or additives. |

| Carbanion (e.g., from malonic ester) | (ROOC)₂CH-CH₂CH₂-S-C₈H₁₇ | Carbon-carbon bond formation to create more complex organic structures. |

Note: This table represents generalized reactions based on the known reactivity of 2-chloroethyl sulfides. Specific reaction conditions and yields for this compound would require experimental determination.

Precursor in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound also lends itself to the synthesis of sulfur-containing heterocyclic compounds. While specific examples utilizing this compound are not extensively documented, the general strategy involves the reaction of the chloroethyl group with a nucleophile that is part of a molecule also containing a group capable of reacting with the thioether or the octyl chain, leading to cyclization.

For instance, reaction with a dinucleophile, such as a molecule containing both an amine and a thiol group, could lead to the formation of a substituted thiomorpholine (B91149) ring. The octylthioethyl moiety would be incorporated as a substituent on the nitrogen atom of the resulting heterocycle. Such structures could be of interest in medicinal chemistry and materials science due to the combined presence of a polar heterocyclic core and a nonpolar alkyl chain.

Development of Advanced Materials

The incorporation of the octyl thioether group via this compound can impart desirable properties to various materials, including polymers and sorbents. The long alkyl chain enhances hydrophobicity and can influence the morphology and processability of materials, while the sulfur atom can provide specific functionalities.

Incorporation into Polymeric Structures for Functional Materials

This compound can be utilized as a monomer or a modifying agent in the synthesis of functional polymers. The reactive chloride allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques.

One potential route is through polycondensation reactions. For example, reaction with a disodium (B8443419) sulfide or a dithiol could, in principle, lead to the formation of poly(thioether)s. The resulting polymer would have repeating units containing the octyl sulfide moiety, which would significantly influence the polymer's properties, such as its solubility, thermal characteristics, and mechanical behavior.

Table 2: Potential Polymerization Reactions

| Reaction Type | Co-monomer / Reagent | Resulting Polymer Structure | Potential Polymer Properties |

|---|---|---|---|

| Polycondensation | Na₂S | -[CH₂CH₂-S(C₈H₁₇)-]n- (hypothetical) | Increased hydrophobicity, potential for self-assembly. |

| Grafting onto a polymer with nucleophilic sites (e.g., polyvinyl alcohol) | Polymer-OH | Polymer-O-CH₂CH₂-S-C₈H₁₇ | Modified surface properties, increased hydrophobicity. |

Note: The feasibility and specific conditions for these polymerization reactions with this compound would need to be experimentally validated.

The presence of the thioether linkage in the polymer backbone or as a side chain can also offer sites for post-polymerization modification, such as oxidation to sulfoxides or sulfones, further tuning the material's properties.

Adsorption and Separation Technologies Utilizing Organosulfur Analogues

Organosulfur compounds are known for their ability to interact with heavy metal ions and other pollutants, making them attractive for applications in adsorption and separation technologies. While direct studies on this compound for these applications are scarce, the principles governing the behavior of its organosulfur analogues are relevant.

Materials functionalized with long-chain alkyl thioethers, similar in structure to the octyl sulfide portion of the target molecule, have been investigated for the removal of heavy metals from aqueous solutions. The sulfur atom can act as a soft Lewis base, showing a high affinity for soft Lewis acids like mercury(II), lead(II), and cadmium(II) ions. The long alkyl chains can enhance the material's hydrophobicity, which can be advantageous in certain separation processes, such as the removal of pollutants from oily matrices.

For instance, silica (B1680970) or polymer resins functionalized with octyl thioether groups could potentially be used as solid-phase extraction materials for the selective removal of heavy metals. The long octyl chains would contribute to a non-polar microenvironment, which could influence the selectivity and capacity of the adsorbent. The development of such materials would involve grafting molecules with a similar structure to this compound onto a solid support.

Q & A

Q. What methodologies are recommended for the physicochemical characterization of 2-chloroethyl octyl sulfide?

Key techniques include gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Thermogravimetric analysis (TGA) can assess thermal stability. Reference data from the NIST Chemistry WebBook (e.g., molecular weight, boiling point) should be cross-validated .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use fluoropolymer-lined gloves (≥0.7 mm thickness) and full-face respirators with ABEK-type cartridges to prevent dermal/ocular exposure and inhalation risks . Store in inert, moisture-free environments under argon or nitrogen to minimize hydrolysis . Implement fume hoods and spill containment systems for engineering controls .

Q. How can trace-level detection of this compound be achieved in experimental matrices?

Fluorescent metal-organic frameworks (MOFs), such as fluorescein-encapsulated Zr-BTC (F@Zr-BTC), enable sensitive detection via fluorescence quenching. This method detects concentrations as low as 10 ppm and is validated in ambient conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie the toxicity of this compound?

The compound induces oxidative stress by depleting glutathione and generating reactive oxygen species (ROS), leading to DNA alkylation and inflammatory cytokine upregulation (e.g., IL-6). Studies in SKH-1 mice show elevated IL-6 mRNA and protein levels post-exposure, which can be mitigated by antioxidants like acetylcysteine analogs .

Q. What in vivo models are suitable for studying cutaneous toxicity of this compound?

SKH-1 hairless mice are widely used due to their susceptibility to epidermal damage. Experimental protocols involve topical application (e.g., 5–10 µL/cm²) followed by histopathological analysis of inflammation, blistering, and oxidative stress markers (e.g., myeloperoxidase activity) .

Q. How does the reactivity of this compound compare to sulfur mustard analogs like HD (bis(2-chloroethyl) sulfide)?

While HD is a bifunctional alkylating agent with higher vesicant potency, this compound’s monofunctional structure results in delayed toxicity. Its brominated analog (2-bromoethyl ethyl sulfide) exhibits faster alkylation kinetics due to bromine’s superior leaving-group ability .

Q. What catalytic systems are effective for degrading this compound?

Diruthenium complexes (e.g., Ru₂(OAc)₄Cl) catalyze aerobic oxidation, converting the sulfide to sulfoxide/sulfone derivatives. Reaction conditions (e.g., 25°C, 12 hours) and turnover frequencies (TOF) should be optimized using GC monitoring .

Q. What intermediates form during photocatalytic degradation of this compound, and how do they impact toxicity?

TiO₂-based photocatalysis generates disulfides (e.g., bis(2-chloroethyl) disulfide) and sulfonic acids. While disulfides are less toxic, sulfonic acids require further oxidation to non-hazardous products. Water content accelerates degradation but may produce chlorinated byproducts .

Q. What regulatory constraints apply to this compound research under international chemical safety frameworks?

The compound is classified as a Schedule 1 chemical under the Chemical Weapons Convention (CWC) due to its structural similarity to sulfur mustard. Permits are required for synthesis, and disposal must comply with the Rotterdam Convention’s hazardous waste guidelines .

Q. How should contradictory data on cytokine expression (e.g., IL-6 mRNA vs. protein levels) be reconciled in toxicity studies?

Discrepancies may arise from time-dependent expression kinetics or post-transcriptional regulation. Use time-course experiments (e.g., 6–24 hours post-exposure) and inhibitors (e.g., hexadimethrine bromide for mRNA stabilization) to dissect transcriptional vs. translational effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.